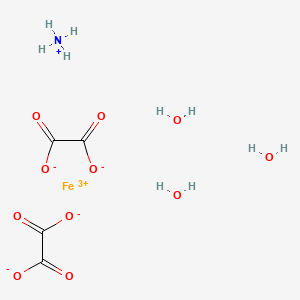

三水合草酸铁铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ferric ammonium oxalate trihydrate decomposes completely at 275 °C to give Fe2O3, undergoing several weight loss processes and transformations through intermediates such as (NH4)3Fe(C2O4)3 and H3Fe(C2O4)3 before forming Fe2O3 with a surface area of 114 m²/g, indicating a crystalline porous material (Hussein, Ismail, & Attyia, 1995). The synthesis of related ferrous oxalate with distinct crystal water content and high purity has been optimized, showing potential pathways for the synthesis of ferric ammonium oxalate trihydrate (Qing-dong, 2008).

Molecular Structure Analysis

The structure of ferric ammonium oxalate and related complexes has been elucidated through various techniques. For example, the structure of oxalate-bridged bimetallic complexes demonstrates intricate arrangements influenced by different cations, showcasing the diversity and complexity of structures that can be related to ferric ammonium oxalate trihydrate (Ōkawa et al., 2009).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including thermal decomposition leading to the formation of Fe2O3 and phase transformations. The decomposition process is characterized by several endothermic and exothermic peaks, indicating complex chemical behavior (Hussein, Ismail, & Attyia, 1995).

Physical Properties Analysis

The physical properties, such as thermal stability, phase transitions, and crystallinity, have been investigated, revealing the compound's behavior under various conditions. For instance, the thermal decomposition of ferric oxalate tetrahydrate in oxidative and inert atmospheres has been studied, showing the role of ferrous oxalate as an intermediate and the formation of iron oxides (Hermankova, Heřmánek, & Zbořil, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, complex formation, and interaction with various ligands, are crucial for understanding ferric ammonium oxalate trihydrate. Direct experimental evidence of complex formation between iron(III) and oxalate in aqueous solutions highlights the compound's ability to form stable complexes, essential for its physicochemical behavior and potential applications (Magini, 1981).

科学研究应用

-

Preparation of Langmuir-Blodgett Magnetic Thin Films

-

Production of Blueprint Paper

-

Synthesis of Superconducting Salts

- Application : Ferric ammonium oxalate trihydrate has been used in the synthesis of superconducting salts with bis(ethylene)dithiotetrathiafulvalene (BEDT-TTF) . Superconductors have zero electrical resistance and are used in various applications such as magnetic resonance imaging (MRI), maglev trains, and quantum computers.

-

Precursor to Iron Oxides and Coordination Polymers

-

Synthesis of Prussian Blue Nanoparticles

-

Physicochemical Investigation of Decomposition Products

安全和危害

未来方向

属性

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric ammonium oxalate trihydrate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)